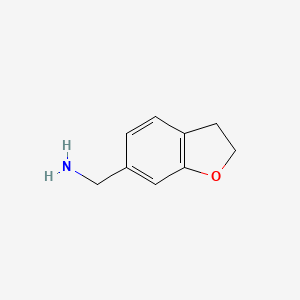![molecular formula C13H19BrN2 B3144652 N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide CAS No. 55654-81-4](/img/structure/B3144652.png)
N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide
Vue d'ensemble
Description
“N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide” is a compound that has been synthesized in various studies . It is derived from tryptamine, a biogenic amine that naturally occurs in plants, animals, and microorganisms . Tryptamine and its derivatives are known for their vast array of biological activities .
Synthesis Analysis
The compound was prepared by reaction between tryptamine and ibuprofen using N, N’-dicyclohexylcarbodiimide as a dehydrating reagent . This method is commonly used for the preparation of esters, amides, and anhydrides .Molecular Structure Analysis
The structure of the newly synthesized compound was determined by nuclear magnetic resonance (NMR) (1H-NMR and 13C-NMR), UV, IR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the coupling between ibuprofen with tryptamine via amide bond formation .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound were analyzed using 1H, 13C-NMR, UV, IR, and mass spectral data .Applications De Recherche Scientifique
Phytochemicals and Hepatic Protection
Recent research has highlighted the significant role of indoles, including indole-3-carbinol (I3C) and its derivatives, in providing pleiotropic protective effects on chronic liver injuries. These indoles have been found to regulate transcriptional factors and their signaling pathways, relieve oxidative stress, inhibit DNA synthesis, and modulate enzymes relevant to hepatitis viral replication and metabolism of hepatotoxic substances. Their immunomodulatory biofunctions contribute to improving conditions such as non-alcoholic steatohepatitis, showcasing their anti-fibrosis, anti-tumor, antioxidant, and anti-inflammatory effects on hepatic protection through a pleiotropic mechanism (Wang et al., 2016).
Analytical Methods for Psychoactive Derivatives
The study of N,N-dialkylated tryptamine derivatives, which can induce altered states of consciousness, has garnered interest within scientific communities due to their psychoactivity depending on the nature of substituents attached to the ethylamine side chain and the indole ring. These derivatives, including naturally occurring ones like N,N-dimethyltryptamine and psilocybin, have been increasingly investigated in human clinical studies. Analytical methodologies have been developed for the detection and characterization of these derivatives, utilizing techniques such as high-performance liquid chromatography and gas chromatography, highlighting the importance of accurate determination in healthcare and forensic settings (Brandt & Martins, 2010).
Neuropharmacological Insights
N,N-dimethyltryptamine (DMT), an indole alkaloid found in plants and animals, is known for its brief and intense psychedelic effects. Research has suggested that endogenous DMT plays important roles in the peripheral and central nervous system, potentially acting as a neurotransmitter. Its pharmacokinetics, mechanisms of action, and clinical uses have been reviewed, indicating limited neurotoxicity except for intense cardiovascular effects in large doses, proposing DMT as a useful tool in exploring brain function and potentially for the treatment of anxiety and psychosis (Carbonaro & Gatch, 2016).
Tissue Protection, Regeneration, and Immunity
The classification of N,N-dimethyltryptamine (DMT) as a naturally occurring serotonergic hallucinogen has evolved to include its role in cellular protective mechanisms. DMT's function extends beyond central nervous activity, suggesting a more universal role in cellular protection. The discovery of DMT as an endogenous ligand of the sigma-1 receptor opens avenues for research into its physiological mechanisms and biological functions, underscoring its potential in developing future medical therapies (Frecska et al., 2013).
Mécanisme D'action
Target of Action
The compound N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide is a derivative of tryptamine . Tryptamine is a biogenic amine, naturally occurring in plants, animals, and microorganisms , and is a metabolite of tryptophan . Its structure is a shared feature of neuromodulators and psychedelic derivatives such as melatonin, serotonin, bufotenine, psilocybin, psilocin, etc . Tryptamine derivatives play a fundamental role in the human body. 5-Hydroxytryptamine or serotonin is one of the most important signaling hormones in the body. Tryptamine natural derivatives are involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .
Mode of Action
Tryptamine and its derivatives are known for their vast array of biological activities .
Biochemical Pathways
Tryptamine and its derivatives are involved in the regulation and modulation of multiple processes within the central nervous system .
Analyse Biochimique
Biochemical Properties
N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide participates in various biochemical reactions, primarily due to its indole structure. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it can bind to serotonin receptors, influencing neurotransmission and mood regulation. Additionally, it may interact with monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, this compound can increase the levels of these neurotransmitters, thereby affecting mood and behavior .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it can modulate cell signaling pathways, particularly those involving serotonin receptors. This modulation can lead to changes in gene expression and cellular metabolism. For example, the compound may enhance the expression of genes involved in neuroprotection and synaptic plasticity, thereby promoting neuronal health and function. Additionally, it can influence cellular metabolism by altering the activity of enzymes involved in energy production and neurotransmitter synthesis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The compound can bind to serotonin receptors, leading to their activation or inhibition, depending on the receptor subtype. This binding can trigger downstream signaling cascades that affect cellular function. Additionally, this compound can inhibit the activity of monoamine oxidase, preventing the breakdown of neurotransmitters and increasing their availability in the synaptic cleft. This inhibition can result in enhanced neurotransmission and improved mood regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time when exposed to light, heat, or certain chemical environments. Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular signaling pathways and gene expression, indicating its potential for prolonged therapeutic use .
Propriétés
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]propan-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.BrH/c1-10(2)14-8-7-11-9-15-13-6-4-3-5-12(11)13;/h3-6,9-10,14-15H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJPYBTYDLAUAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1=CNC2=CC=CC=C21.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B3144581.png)

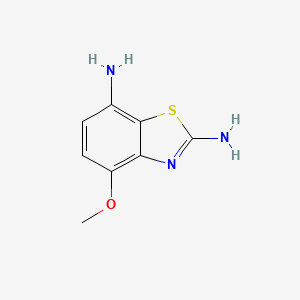
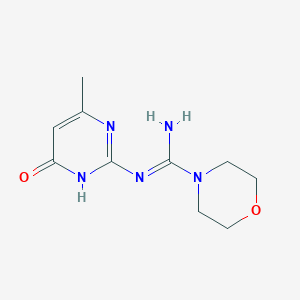
![Ethyl 2-bromo-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B3144600.png)
![Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B3144601.png)
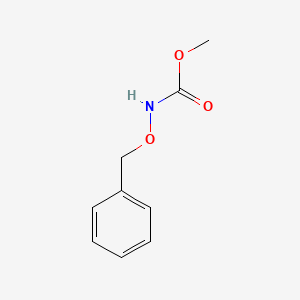
![Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride](/img/structure/B3144626.png)
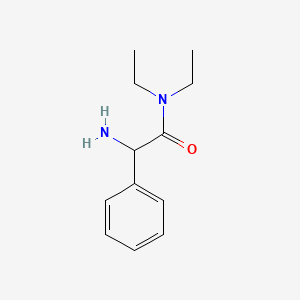

![4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine](/img/structure/B3144673.png)

